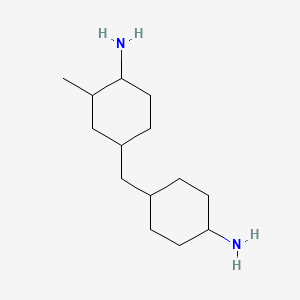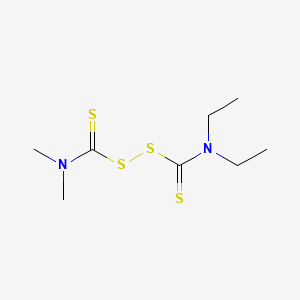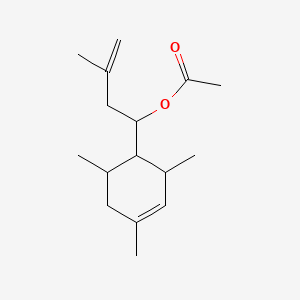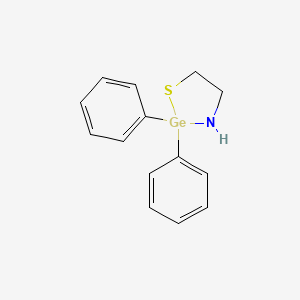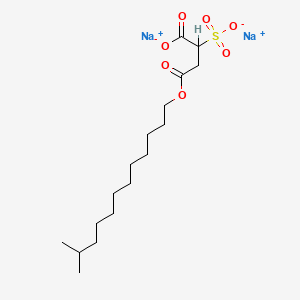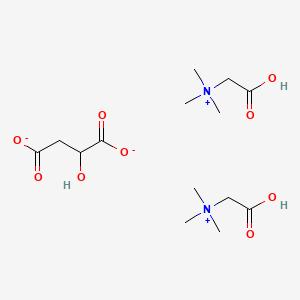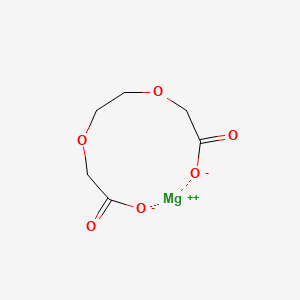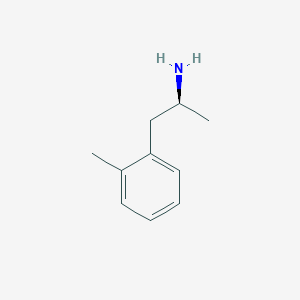
1,2,3-Butanetriol, (2S,3S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Butanetriol, (2S,3S)-: is a chiral compound with the molecular formula C4H10O3. It is a triol, meaning it contains three hydroxyl groups (-OH) attached to a butane backbone. The (2S,3S) notation indicates the specific stereochemistry of the molecule, which is important for its reactivity and interactions in biological systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,3-Butanetriol, (2S,3S)- can be synthesized through various methods. One common approach involves the reduction of 1,2,3-butanetrione using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods
Industrial production of 1,2,3-Butanetriol, (2S,3S)- often involves biocatalytic processes. For example, the use of ketoreductase enzymes in the presence of glucose dehydrogenase can efficiently convert 1,4-dihydroxy-2-butanone to (2S,3S)-1,2,3-butanetriol . This method is advantageous due to its high selectivity and environmentally friendly nature.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3-Butanetriol, (2S,3S)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can lead to the formation of butane derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 or LiAlH4 in THF.
Substitution: SOCl2 or PBr3 in anhydrous conditions.
Major Products Formed
Oxidation: Butanone derivatives.
Reduction: Butane derivatives.
Substitution: Halogenated butane derivatives.
Wissenschaftliche Forschungsanwendungen
1,2,3-Butanetriol, (2S,3S)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, including antiviral and anticancer agents.
Industry: Employed in the production of polymers, resins, and plasticizers
Wirkmechanismus
The mechanism of action of 1,2,3-Butanetriol, (2S,3S)- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of various metabolites. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity towards these enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Butanetriol: The non-chiral form of the compound.
1,2,4-Butanetriol: Another isomer with different hydroxyl group positions.
2,3-Butanediol: A diol with two hydroxyl groups.
Uniqueness
1,2,3-Butanetriol, (2S,3S)- is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its non-chiral or differently substituted counterparts .
Eigenschaften
CAS-Nummer |
122920-28-9 |
|---|---|
Molekularformel |
C4H10O3 |
Molekulargewicht |
106.12 g/mol |
IUPAC-Name |
(2S,3S)-butane-1,2,3-triol |
InChI |
InChI=1S/C4H10O3/c1-3(6)4(7)2-5/h3-7H,2H2,1H3/t3-,4-/m0/s1 |
InChI-Schlüssel |
YAXKTBLXMTYWDQ-IMJSIDKUSA-N |
Isomerische SMILES |
C[C@@H]([C@H](CO)O)O |
Kanonische SMILES |
CC(C(CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



